(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms and a methyl group, along with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enal: Similar structure but with an aldehyde group instead of a carboxylic acid.
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enone: Similar structure but with a ketone group instead of a carboxylic acid.
Uniqueness
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a propenoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
ROCYHHOQCGQXAJ-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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